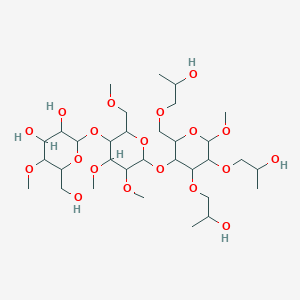

1-Oleoil-2-palmitoil-sn-glicerol-3-fosfocolina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1-Oleoil-2-palmitoil-sn-glicero-3-PC tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado en el estudio de bicapas lipídicas y dinámica de membrana.

Biología: Juega un papel crucial en la estructura y función de la membrana celular.

Medicina: Investigado por su potencial en sistemas de administración de fármacos, particularmente en forma de liposomas.

Industria: Utilizado en la formulación de cosméticos y productos farmacéuticos .

Mecanismo De Acción

1-Oleoil-2-palmitoil-sn-glicero-3-PC ejerce sus efectos integrándose en las membranas biológicas, influyendo así en la fluidez y permeabilidad de la membrana. Interactúa con varias proteínas y receptores dentro de la membrana, afectando las vías de señalización celular .

Análisis Bioquímico

Biochemical Properties

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is involved in various biochemical reactions, particularly those related to membrane dynamics and signaling. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to activate protein kinase C alpha, which is involved in numerous cellular processes including cell growth and differentiation . Additionally, 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine can interact with phospholipases, which hydrolyze phospholipids into fatty acids and other lipophilic substances . These interactions are essential for the regulation of membrane fluidity and the generation of secondary messengers.

Cellular Effects

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine influences various cellular processes. It affects cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. This compound can alter gene expression by influencing transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by participating in the synthesis and degradation of other lipids. The presence of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine in cell membranes can also affect membrane curvature and vesicle formation, which are critical for processes such as endocytosis and exocytosis .

Molecular Mechanism

At the molecular level, 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine exerts its effects through various mechanisms. It can bind to specific proteins and enzymes, altering their conformation and activity. For example, its interaction with protein kinase C alpha leads to the activation of this enzyme, which then phosphorylates target proteins involved in cell signaling . Additionally, 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine can modulate the activity of phospholipases, leading to the production of secondary messengers such as diacylglycerol and inositol triphosphate . These messengers play a crucial role in transmitting signals within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine can change over time. This compound is relatively stable when stored at low temperatures, but it can undergo degradation when exposed to heat or light . Long-term studies have shown that 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine can have sustained effects on cellular function, particularly in terms of membrane dynamics and signaling . Its activity may decrease over time due to degradation and the formation of oxidation products.

Dosage Effects in Animal Models

The effects of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine vary with different dosages in animal models. At low doses, it can enhance membrane fluidity and promote cell signaling. At high doses, it may lead to toxic effects such as membrane disruption and cell death . Studies have shown that there is a threshold dose beyond which the beneficial effects of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine are outweighed by its toxic effects . Therefore, careful dosage optimization is essential for its use in experimental and therapeutic settings.

Metabolic Pathways

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is involved in several metabolic pathways. It can be synthesized de novo through the Kennedy pathway, which involves the sequential addition of fatty acids to glycerol-3-phosphate, followed by the attachment of a phosphocholine head group . This compound can also be degraded by phospholipases, leading to the production of fatty acids and glycerophosphocholine . These metabolic pathways are crucial for maintaining the balance of phospholipids in cell membranes and for generating signaling molecules.

Transport and Distribution

Within cells, 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is transported and distributed by various mechanisms. It can be incorporated into cell membranes through the action of lipid transfer proteins and vesicular transport . Additionally, it can interact with specific binding proteins that facilitate its transport to different cellular compartments . The distribution of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine within cells is essential for its role in membrane dynamics and signaling.

Subcellular Localization

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is primarily localized in the cell membrane, where it contributes to membrane structure and function . It can also be found in other subcellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it is involved in lipid synthesis and transport . The localization of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 1-Oleoil-2-palmitoil-sn-glicero-3-PC puede sintetizarse mediante la esterificación de ácido palmítico y ácido oleico con fosfatidilcolina. La reacción normalmente implica el uso de ácido fosfórico y dimetilamina como catalizadores .

Métodos de Producción Industrial: La producción industrial de 1-Oleoil-2-palmitoil-sn-glicero-3-PC implica la esterificación a gran escala de ácido palmítico y ácido oleico con fosfatidilcolina. El proceso se optimiza para un alto rendimiento y pureza, a menudo superior al 95% .

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-Oleoil-2-palmitoil-sn-glicero-3-PC sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o aminas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de hidroperóxidos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Compuestos Similares:

- 1-Palmitoil-2-oleoil-sn-glicero-3-PC

- 1-Palmitoil-2-linoleoil-sn-glicero-3-fosfatidilcolina

- 1-Oleoil-2-linoleoil-sn-glicero-3-fosfatidilcolina

Comparación: 1-Oleoil-2-palmitoil-sn-glicero-3-PC es único debido a su composición específica de ácidos grasos, que incluye ácido oleico y ácido palmítico. Esta composición influye en sus propiedades físicas y funciones biológicas, haciéndolo distinto de otros fosfolípidos .

Propiedades

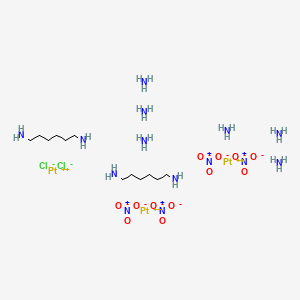

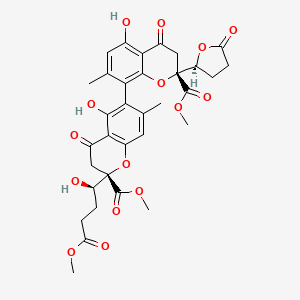

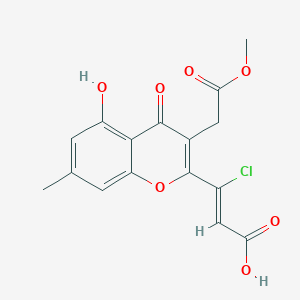

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVPPYNAZJRZFR-VYOBOKEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:1(9Z)/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.